Neosartoricin B

Description

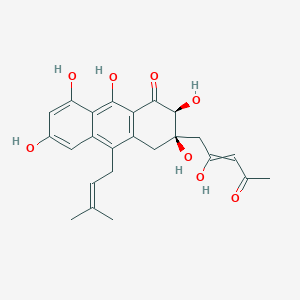

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O8 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |

InChI Key |

SKHLOOKFZVSRKY-RPWUZVMVSA-N |

Isomeric SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Neosartoricin B: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neosartoricin B is a polyketide natural product with potential immunosuppressive activities. Its discovery stemmed from a genome mining approach that unveiled a conserved biosynthetic gene cluster in pathogenic dermatophytes. This technical guide provides an in-depth overview of the discovery, origin, and experimental protocols involved in the isolation and characterization of this compound. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Discovery and Origin

This compound was first reported in 2013 through the heterologous expression of a cryptic secondary metabolite gene cluster.[1] This discovery was not the result of isolating the compound from its native producer, but rather by activating a silent gene cluster in a more genetically tractable fungal host.

Origin and Producing Organisms

The biosynthetic gene cluster responsible for the production of this compound is conserved across several species of pathogenic fungi.[2][3] While the initial discovery utilized gene clusters from dermatophytes, homologous clusters are also present in other fungi, suggesting a potential role for this metabolite in host-pathogen interactions.

Native Organisms Containing the this compound Biosynthetic Gene Cluster:

-

Dermatophytes:

-

Pathogenic Fungi:

The discovery of this compound was achieved by expressing the gene cluster from Trichophyton tonsurans and Arthroderma otae in the model fungus Aspergillus nidulans.[2][4] This approach was necessary because these gene clusters are often "silent" or not expressed under standard laboratory conditions in their native hosts.

Physicochemical and Biological Data

This compound is structurally similar to the known compound neosartoricin, lacking only an acetyl group at the C2 hydroxyl position.[2] This structural difference is attributed to the absence of a specific acetyltransferase in the Aspergillus nidulans expression host.[2]

Quantitative Data

| Property | Value | Reference(s) |

| Yield | 10 mg/L | [2] |

| Mass Spectrometry (m/z) | 443 [M+H]⁺ | [2] |

| Molecular Weight (Neosartoricin C & D) | 424 | [2][3] |

| IC₅₀ (Neosartoricin) | 3 µM (T-cell antiproliferative activity) | [7] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.

Heterologous Expression of the Biosynthetic Gene Cluster

The production of this compound was achieved through the heterologous expression of the cryptic gene cluster in Aspergillus nidulans. This involved a multi-step process:

-

Gene Cluster Identification: A conserved gene cluster, homologous to one known to produce an immunosuppressive polyketide in Aspergillus fumigatus, was identified in the genomes of dermatophytes through genome sequencing data.[1][2]

-

Vector Construction: A recombination-based cloning strategy in Saccharomyces cerevisiae (yeast) was used to construct fungal heterologous expression vectors.[2] These vectors contained the entire cryptic gene cluster from the dermatophyte.

-

Fungal Transformation: The constructed expression vectors were integrated into the genome of the Aspergillus nidulans host.[2]

Fermentation and Culture Conditions

The engineered Aspergillus nidulans strain was cultured to produce this compound.

-

Culture Medium: Stationary liquid GMM culture supplemented with 0.5 µM pyridoxine HCl.[2]

-

Incubation: The culture was grown for 2 days.[2]

Extraction and Purification of this compound

A multi-step purification process was used to isolate this compound from the fungal culture.

-

Extraction: The compound was extracted from the culture using an equal volume of a solvent mixture of ethyl acetate/methanol/acetic acid (89:10:1) twice.[2]

-

Solvent Evaporation: The organic phase from the extraction was evaporated to yield the crude extract.[2]

-

Initial Chromatography: The crude extract was first separated using a Sephadex LH-20 column with a mobile phase of methanol/chloroform (9:1).[2]

-

Final Purification: Further purification was achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) using a Phenomenex Luna C18 column.[2]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: To determine the molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR): One and two-dimensional NMR analyses were used to determine the precise atomic connectivity.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the discovery and biosynthesis of this compound.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. In the fungus where it happens: history and future propelling Aspergillus nidulans as the archetype of natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives [mdpi.com]

- 7. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neosartoricin B Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosartoricin B is a polyketide natural product with recognized immunosuppressive properties. Structurally similar to its acetylated counterpart, neosartoricin, this metabolite has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the organisms known to produce this compound, detailing cultivation and extraction protocols, quantitative production data, and the underlying biosynthetic pathway.

Primary Producing Organisms

This compound is primarily produced by a range of filamentous fungi, including species from the genera Neosartorya, Aspergillus, and various dermatophytes. The biosynthetic gene cluster responsible for its production is conserved across these organisms.

-

Neosartorya fischeri : A thermotolerant fungus that harbors the biosynthetic gene cluster for neosartoricin-like compounds.

-

Aspergillus fumigatus : A ubiquitous opportunistic human pathogen that also possesses the conserved gene cluster for neosartoricin biosynthesis.[1][2]

-

Dermatophytes : A group of fungi that cause skin infections in humans and animals. Several species have been identified as potential producers of this compound, including:

-

Trichophyton tonsurans

-

Arthroderma species

-

While these organisms are the native producers, the biosynthetic gene cluster for this compound is often silent under standard laboratory conditions.[2] Consequently, much of the research and production of this compound has been achieved through heterologous expression of the gene cluster in a model fungal host.

-

Aspergillus nidulans : A well-characterized model organism that has been successfully engineered to express the this compound biosynthetic gene cluster from dermatophytes, leading to detectable production of the compound.[1]

Quantitative Data on this compound Production

Quantitative data for this compound production in its native host organisms is scarce due to the silent nature of the biosynthetic gene cluster. However, successful heterologous expression has provided some initial production yields.

| Producing Organism (Host) | Strain | Production Titer (mg/L) | Reference |

| Aspergillus nidulans | TWY1.1 (transformed with T. tonsurans gene cluster) | 10 | [1] |

| Neosartorya fischeri | T2 (nscR overexpression) | <1 (for desacetyl derivative 7) | [2] |

Experimental Protocols

Cultivation of this compound Producing Organisms

1. Heterologous Production in Aspergillus nidulans

This protocol is adapted from the successful heterologous expression of the Trichophyton tonsurans this compound gene cluster in Aspergillus nidulans.[1]

-

Strain : Aspergillus nidulans RJMP1.49 (or a suitable strain with necessary auxotrophic markers for selection).

-

Medium : Glucose Minimum Medium (GMM).

-

Per liter:

-

Glucose: 10 g

-

NaNO₃: 6 g

-

KH₂PO₄: 1.52 g

-

MgSO₄·7H₂O: 0.52 g

-

KCl: 0.52 g

-

Trace element solution: 1 mL

-

Adjust pH to 6.5.

-

-

-

Trace Element Solution (per 100 mL) :

-

ZnSO₄·7H₂O: 2.2 g

-

H₃BO₃: 1.1 g

-

MnCl₂·4H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.5 g

-

CoCl₂·6H₂O: 0.16 g

-

CuSO₄·5H₂O: 0.16 g

-

(NH₄)₆Mo₇O₂₄·4H₂O: 0.11 g

-

EDTA: 5 g

-

-

Supplements : Uracil (0.56 g/L), uridine (1.26 g/L), and pyridoxine HCl (0.5 µM) as required by the host strain's auxotrophy.

-

Incubation Conditions :

-

Inoculate liquid GMM with 1.0 × 10⁵ spores per 10 cm plate.

-

Incubate as a stationary culture at 37°C for 2 days in the dark.

-

2. Cultivation of Native Producers for Secondary Metabolite Production

While specific protocols for maximizing this compound production in native hosts are not well-established due to gene silencing, the following general methods are used for cultivating these fungi for secondary metabolite discovery.

-

Neosartorya fischeri :

-

Medium : Potato Dextrose Agar (PDA) is commonly used.[3] Other media such as Czapek Yeast Autolysate agar (CYA) have also been used to study secondary metabolite production, with optimal temperatures for fumitremorgin (another secondary metabolite) production ranging from 25°C to 37°C.[4]

-

Incubation : Cultures are typically incubated at 25-30°C for several days to weeks.

-

-

Aspergillus fumigatus :

-

Medium : A variety of media can be used, including GMM, PDA, and Czapek-Dox medium. The choice of medium can significantly influence the profile of secondary metabolites produced.

-

Incubation : Typically grown at 28-37°C for 3-12 days.

-

-

Trichophyton tonsurans :

Extraction and Purification of this compound

This protocol is based on the purification of this compound from the heterologous host Aspergillus nidulans.[1]

-

Extraction :

-

Harvest the fungal culture (mycelium and medium).

-

Extract twice with an equal volume of a solvent mixture of ethyl acetate (EtOAc), methanol (MeOH), and acetic acid (AcOH) in a ratio of 89:10:1.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

-

Initial Purification :

-

Redissolve the crude extract in a minimal amount of methanol/chloroform (9:1).

-

Apply the redissolved extract to a Sephadex LH-20 column.

-

Elute with a mobile phase of MeOH/CHCl₃ (9:1).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

-

Final Purification :

-

Pool the fractions containing this compound and concentrate.

-

Perform reverse-phase HPLC using a C18 column.

-

Use a suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol) to achieve final purification.

-

Mandatory Visualizations

Experimental Workflow for this compound Production and Purification

Caption: Workflow for heterologous production and purification of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS) and involves several tailoring enzymes. The proposed pathway is analogous to that of neosartoricin.[1][2]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a promising natural product with potential immunosuppressive applications. While its production in native fungal hosts is often limited by gene silencing, heterologous expression in model organisms like Aspergillus nidulans has proven to be a viable strategy for obtaining this compound for further research. The elucidation of its biosynthetic pathway opens up opportunities for synthetic biology approaches to enhance production titers and generate novel analogs with improved therapeutic properties. This guide provides a foundational resource for researchers aiming to explore the biology and chemistry of this compound.

References

- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Growth of and fumitremorgin production by Neosartorya fischeri as affected by temperature, light, and water activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. studymicrobio.com [studymicrobio.com]

The Biosynthesis of Neosartoricin B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neosartoricin B is a prenylated aromatic polyketide with potential immunosuppressive properties, structurally related to neosartoricin.[1] Its discovery has been facilitated by genome mining of pathogenic fungi, particularly dermatophytes, and subsequent heterologous expression of a cryptic biosynthetic gene cluster in a model fungal host.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, proposed enzymatic pathway, and the experimental protocols utilized for its production and characterization. This document is intended to serve as a valuable resource for researchers in natural product discovery, fungal genetics, and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a conserved gene cluster found in various dermatophytes, including species of Trichophyton and Arthroderma, as well as in pathogenic fungi like Aspergillus fumigatus and Neosartorya fischeri.[1][5] The core of this cluster consists of four highly conserved genes essential for the synthesis of the neosartoricin scaffold.[1][2]

Table 1: Core Genes in the this compound Biosynthetic Cluster

| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis |

| pks | Polyketide Synthase (PKS) | Synthesizes and cyclizes the polyketide backbone. |

| te | β-lactamase-like Thioesterase (TE) | Releases the polyketide intermediate from the PKS. |

| fmo | Flavin-dependent Monooxygenase (FMO) | Catalyzes hydroxylation steps in the modification of the polyketide scaffold. |

| pcPT | Polycyclic Prenyltransferase | Mediates the C5-prenylation of the aromatic polyketide. |

The arrangement of these core genes is highly syntenic across different fungal species. In addition to the core enzymes, the flanking genomic regions may contain other genes, such as those encoding transcription factors and tailoring enzymes, which can vary between organisms.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthetic mechanism for this compound is believed to closely follow that of neosartoricin.[1][2] The pathway commences with the synthesis of a decaketide backbone by the polyketide synthase (PKS). The thioesterase (TE) then facilitates the release of the polyketide intermediate. Subsequent modifications, including stereospecific hydroxylation by the FMO and prenylation at the C5 position by the pcPT, lead to the formation of the neosartoricin scaffold. This compound is structurally distinct from neosartoricin by the absence of an acetyl group at the C2 hydroxyl position.[1]

Under mildly acidic conditions, this compound can be converted to two related compounds, neosartoricin C and D.[1]

Experimental Protocols

The production of this compound has been successfully achieved through the heterologous expression of the cryptic gene cluster from dermatophytes in the model fungus Aspergillus nidulans.[1][2][3][4] The following sections detail the methodologies employed in these studies.

Gene Cluster Cloning via Recombination-Based Strategy in Yeast

-

Vector Preparation : A fungal expression vector is prepared, containing sequences for homologous recombination into a specific locus (e.g., wA) in A. nidulans and a selectable marker.

-

Gene Cluster Amplification : The entire this compound gene cluster is amplified from the genomic DNA of the source dermatophyte as multiple overlapping PCR fragments.

-

Yeast Homologous Recombination : The amplified gene cluster fragments and the linearized expression vector are co-transformed into Saccharomyces cerevisiae. The yeast's homologous recombination machinery assembles the fragments into the vector.

-

Plasmid Rescue : The assembled plasmid containing the full gene cluster is rescued from the yeast and transformed into E. coli for amplification.

Heterologous Expression in Aspergillus nidulans

-

Host Strain : An A. nidulans strain with a deletion in a non-homologous end-joining pathway component (e.g., ΔnkuA) is used to favor homologous integration of the expression vector.[2] The wA locus, encoding a non-essential PKS responsible for spore pigmentation, is a common integration site.[2]

-

Protoplast Preparation : Protoplasts are prepared from young germinating conidia of the A. nidulans host strain.

-

Transformation : The linearized plasmid containing the this compound gene cluster is introduced into the A. nidulans protoplasts.

-

Selection and Screening : Transformed fungi are selected based on the nutritional marker on the expression vector. Successful integration at the wA locus can be screened by observing a change in spore color.[1]

Fermentation, Extraction, and Purification of this compound

-

Fermentation : The recombinant A. nidulans strain is cultured in a suitable medium, such as glucose minimum medium (GMM), at 37°C in stationary liquid cultures.[1]

-

Extraction : After a suitable incubation period (e.g., 2 days), the culture is extracted twice with an equal volume of an organic solvent mixture, such as ethyl acetate/methanol/acetic acid (89:10:1).[1] The organic phases are combined and evaporated to yield the crude extract.

-

Initial Purification : The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column using a mobile phase of methanol/chloroform (9:1).[1]

-

Final Purification : Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.[1]

Structural Characterization

The structure of purified this compound is determined using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

Quantitative Data

While the cited literature provides a robust qualitative description of the biosynthesis of this compound, detailed quantitative data such as enzyme kinetic parameters, fermentation titers, and percent yields are not extensively reported. The related compound, neosartoricin, has been shown to inhibit T-cell proliferation with an IC50 of 3 μM.[1][6][7]

Table 2: Bioactivity of the Related Compound Neosartoricin

| Compound | Bioactivity | IC50 |

| Neosartoricin | T-cell proliferation inhibition | 3 µM[1][6][7] |

Conclusion

The elucidation of the this compound biosynthetic pathway is a prime example of how genome mining and heterologous expression can be leveraged to uncover novel natural products from fungi. The conservation of the biosynthetic gene cluster across several pathogenic fungal species suggests a potential role for this compound in host-pathogen interactions.[1][2] The methodologies detailed in this guide provide a framework for the further study of this and other cryptic fungal secondary metabolites. Future research focusing on the quantitative aspects of this compound production and the precise biochemical characterization of the biosynthetic enzymes will be crucial for realizing its full therapeutic potential.

References

- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. uniprot.org [uniprot.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Neosartoricin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosartoricin B, a polyketide metabolite, has garnered interest within the scientific community for its potential immunosuppressive properties. Structurally similar to its parent compound, neosartoricin, it is distinguished by the absence of an acetyl group at the C2 hydroxyl position.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, details the experimental protocols for its isolation and analysis, and proposes a putative mechanism of action for its immunosuppressive effects through the inhibition of the T-cell activation signaling pathway.

Chemical Structure and Properties

This compound possesses the molecular formula C₂₄H₂₆O₈ and a molecular weight of approximately 442.5 g/mol .[2][3] Its structure is characterized by a polyhydroxylated aromatic scaffold, a C5 prenylation, and a 1,3-diketo substituent at C3.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound based on available literature.

Mass Spectrometry

High-resolution mass spectrometry has been pivotal in the initial characterization of this compound.

| Ionization Mode | Observed m/z | Interpretation | Reference |

| ESI+ | 443 | [M+H]⁺ | [1] |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides insights into the chromophoric system of the molecule.

| Wavelength (λmax) | Solvent | Reference |

| 234 nm | Not Specified | [1] |

| 278 nm | Not Specified | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for this compound have been reported in the supplementary materials of Yin et al., 2013 (Table S4), though this data was not directly accessible through public search repositories.[1] The experiments were conducted using a Bruker DRX-500 spectrometer with CDCl₃ as the solvent.[1]

Note: Specific chemical shift data for ¹H and ¹³C NMR are not publicly available at the time of this guide's compilation but are referenced in the primary literature.[1]

Infrared (IR) Spectroscopy

No specific Infrared (IR) spectroscopic data for this compound was found in the reviewed literature.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is based on the methodology described by Yin et al. (2013).[1]

HPLC-DAD-MS Analysis

The analytical method for this compound is outlined below.[1]

Proposed Mechanism of Immunosuppressive Action

Neosartoricin, a structurally related compound to this compound, has been shown to inhibit T-cell proliferation.[2] Fungal polyketides are known to exert immunosuppressive effects through various mechanisms, often targeting the T-cell activation pathway.[4][5] The following diagram illustrates a plausible signaling cascade for T-cell activation and highlights a potential point of inhibition by this compound.

This proposed pathway suggests that this compound may inhibit calcineurin, a key phosphatase in the T-cell activation cascade. Inhibition of calcineurin prevents the dephosphorylation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][6] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and the propagation of the immune response.[2] This mechanism is a common target for other immunosuppressive drugs.[7][8]

References

- 1. T cell - Wikipedia [en.wikipedia.org]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyketides with Immunosuppressive Activities from Mangrove Endophytic Fungus Penicillium sp. ZJ-SY2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. mdpi.com [mdpi.com]

Neosartoricin B: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neosartoricin B is a prenylated polyketide natural product with purported immunosuppressive properties.[1] Structurally similar to its well-characterized precursor, neosartoricin, this metabolite is produced by various pathogenic fungi, including dermatophytes of the genera Trichophyton and Arthroderma.[1] While direct quantitative biological data for this compound is not extensively available in current literature, its activity is largely inferred from its structural analogue, neosartoricin, which has demonstrated potent inhibition of T-cell proliferation.[1][2] This document provides a comprehensive overview of the known biological activities, relevant experimental protocols, and the biosynthetic relationship of this compound to its parent compound.

Chemical Structure and Properties

This compound is distinguished from neosartoricin by the absence of an acetyl group at the C2 hydroxyl position.[1] This structural modification may influence its biological activity and pharmacokinetic profile. Under mildly acidic conditions, this compound can be converted to two related compounds, neosartoricins C and D.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₈ | [1] |

| Molecular Weight | 442.46 g/mol | [1] |

| Appearance | Yellow, amorphous powder | [2] |

Biological Activity

The primary biological activity attributed to this compound is immunosuppression. This is based on the activity of neosartoricin, which has been shown to inhibit the proliferation of murine splenic T-cells activated with anti-CD3/CD28 antibodies.[2] It is hypothesized that this compound may play a role in modulating the host immune response during fungal infections.[1]

Quantitative Data

To date, specific quantitative biological data for this compound has not been published. The following table summarizes the data for the closely related compound, neosartoricin.

| Compound | Assay | Cell Type | Endpoint | IC₅₀ | Reference |

| Neosartoricin | T-cell Proliferation | Murine Splenic T-cells | [³H]-thymidine uptake | 2.99 µM | [2] |

| Neosartoricin | Antibacterial | Gram-positive & Gram-negative bacteria | Growth Inhibition | > 64 µg/mL | [2] |

| Neosartoricin | Antifungal | Saccharomyces cerevisiae, Candida albicans | Growth Inhibition | > 64 µg/mL | [2] |

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from Yin et al., 2013.[1]

1. Fungal Culture:

- Culture the this compound-producing fungal strain (e.g., heterologous expression in Aspergillus nidulans) in stationary liquid Glucose Minimum Medium (GMM) supplemented with 0.5 µM pyridoxine HCl.

- Incubate for 2 days.

2. Extraction:

- Extract the culture with an equal volume of a solvent mixture of ethyl acetate, methanol, and acetic acid (89:10:1, v/v/v).

- Repeat the extraction twice.

- Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

- Step 1: Size-Exclusion Chromatography

- Dissolve the crude extract in a minimal volume of methanol/chloroform (9:1, v/v).

- Apply the dissolved extract to a Sephadex LH-20 column.

- Elute with a mobile phase of methanol/chloroform (9:1, v/v).

- Collect fractions and monitor by thin-layer chromatography or HPLC.

- Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Pool and concentrate the fractions containing this compound.

- Further purify using a C18 column (e.g., Phenomenex Luna 250 x 10 mm, 5 µm).

- Employ a suitable gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.

- Monitor the elution at a wavelength of 400 nm.

- Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.

T-cell Proliferation Assay (Representative Protocol)

This protocol is a representative method based on the assay used for neosartoricin and general immunological techniques.[2]

1. Cell Preparation:

- Isolate splenocytes from a mouse (e.g., C57BL/6).

- Prepare a single-cell suspension and enrich for T-cells using a nylon wool column or magnetic-activated cell sorting (MACS).

- Resuspend the purified T-cells in complete RPMI-1640 medium.

2. Assay Setup:

- Seed the T-cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.

- Prepare serial dilutions of this compound (and neosartoricin as a positive control) in complete RPMI-1640 medium. Add the compounds to the wells.

- Include a vehicle control (e.g., DMSO) and a positive control for immunosuppression (e.g., Cyclosporin A).

- Stimulate the T-cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to induce proliferation.

3. Proliferation Measurement ([³H]-thymidine Incorporation):

- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

- Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.

- Harvest the cells onto a glass fiber filter using a cell harvester.

- Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

4. Data Analysis:

- Calculate the percentage of proliferation relative to the vehicle control.

- Determine the IC₅₀ value by plotting the percentage of proliferation against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Biosynthetic Relationship

Caption: Biosynthetic and chemical conversion pathway of neosartoricins.

Experimental Workflow: T-cell Proliferation Assay

Caption: Workflow for assessing T-cell proliferation inhibition.

Hypothetical Signaling Pathway of Immunosuppression

Caption: Generalized T-cell activation pathway and a hypothetical inhibition point for this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential immunosuppressive activity. While its biological effects are currently inferred from its structural analog, neosartoricin, further research is warranted to fully characterize its pharmacological profile. Future studies should focus on:

-

Quantitative Biological Assays: Determining the specific IC₅₀ of this compound in T-cell proliferation and other relevant immune assays.

-

Mechanism of Action Studies: Identifying the molecular target(s) and signaling pathways modulated by this compound to elucidate its mechanism of immunosuppression.

-

In Vivo Efficacy: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune disease and transplantation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

A thorough investigation of these areas will be crucial for determining the therapeutic potential of this compound in the fields of immunology and drug development.

References

In Vitro Studies of Neosartoricin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosartoricin B is a polyketide natural product isolated from dermatophytic fungi. Structurally, it is closely related to Neosartoricin, another fungal metabolite known for its immunosuppressive properties. This compound differs from Neosartoricin only by the absence of an acetyl group at the C2 hydroxyl position.[1] Given this structural similarity, this compound is hypothesized to possess comparable biological activities, particularly in the modulation of immune responses.[1] This technical guide provides an in-depth overview of the available in vitro data for the closely related compound Neosartoricin as a proxy for this compound's potential activities and details the experimental protocols for key assays relevant to its study.

Quantitative Data Summary

To date, there is a lack of direct quantitative in vitro studies published specifically for this compound. However, its structural analogue, Neosartoricin, has been evaluated for its effect on T-cell proliferation. This data provides a valuable benchmark for designing and interpreting future studies on this compound.

| Compound | Assay | Cell Type | Endpoint | IC50 | Reference |

| Neosartoricin | T-cell Proliferation | Murine Splenic T-cells | [³H]-thymidine uptake | 2.99 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., Jurkat for T-cell cytotoxicity, or other relevant cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control and a known apoptosis-inducer as a positive control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

T-cell Proliferation Assay: [³H]-Thymidine Incorporation

This assay measures the proliferation of T-cells in response to stimulation, and the inhibitory effect of this compound.[3]

Principle: Proliferating cells incorporate the radiolabeled nucleoside, [³H]-thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.[3]

Protocol:

-

Isolation of Splenocytes: Isolate splenocytes from mice and prepare a single-cell suspension.

-

Cell Seeding: Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Treatment and Stimulation: Add various concentrations of this compound to the wells. Stimulate the cells with T-cell mitogens such as anti-CD3/CD28 antibodies or Concanavalin A (ConA). Include unstimulated and stimulated controls without the compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Signaling Pathways and Visualizations

The immunosuppressive activity of compounds like this compound is often mediated through the inhibition of key signaling pathways involved in T-cell activation and proliferation.

Calcineurin-NFAT Signaling Pathway

The Calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a critical signaling cascade for T-cell activation.[4] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase Calcineurin.[4] Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it promotes the transcription of genes essential for T-cell activation and cytokine production, such as IL-2.[4][5] Immunosuppressive drugs like cyclosporin A and tacrolimus target this pathway.[5]

Caption: Potential inhibition of the Calcineurin-NFAT pathway by this compound.

MAPK Signaling Pathway in T-cells

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway for T-cell proliferation and differentiation.[6][7] TCR stimulation activates a series of kinases, including Raf, MEK, and ERK, which ultimately leads to the activation of transcription factors that promote cell cycle progression and proliferation.[6]

Caption: Potential modulation of the MAPK signaling pathway in T-cells by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.

Caption: A general experimental workflow for the in vitro assessment of this compound.

Conclusion

While direct experimental data on this compound is currently limited, its structural similarity to the known immunosuppressant Neosartoricin strongly suggests its potential as a modulator of T-cell function. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound. Future studies focusing on its effects on T-cell proliferation, apoptosis, and the underlying signaling pathways are warranted to fully elucidate its therapeutic potential.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. criver.com [criver.com]

- 4. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 6. The Erk2 MAPK Regulates CD8 T Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic insights into Map3k-dependent proliferative expansion of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neosartoricin B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosartoricin B is a polyketide natural product with notable immunosuppressive properties.[1] Structurally similar to its acetylated precursor, neosartoricin, it has emerged from the study of cryptic biosynthetic gene clusters in pathogenic fungi.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activity, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers in natural product chemistry, immunology, and drug discovery.

Physicochemical Properties

This compound is a prenylated polyketide characterized by a polyhydroxylated aromatic scaffold and a 1,3-diketo substituent.[1] Its molecular weight is 442.4640 Da.[3] The absence of an acetyl group at the C2 hydroxyl position distinguishes it from neosartoricin.[1] Under slightly acidic conditions, this compound can be converted to neosartoricins C and D.[1][2]

| Property | Value | Reference |

| Molecular Formula | C24H26O8 | [3] |

| Molecular Weight | 442.4640 Da | [3] |

| Accurate Mass | 442.1628 Da | [3] |

| Origin | Trichophyton tonsurans (heterologous expression) | [3] |

Biological Activity

Immunosuppressive Activity

This compound exhibits significant immunosuppressive activity.[2] While a specific IC50 value for this compound in T-cell proliferation assays is not explicitly stated in the reviewed literature, its parent compound, neosartoricin, demonstrates potent inhibition of murine T-cell proliferation with an IC50 of 3 μM.[1][4] Given the structural similarity and the description of this compound as having "notable immunosuppressive activities," it is reasonable to infer a comparable level of potency.[2] This activity suggests a potential role in modulating the host adaptive immune response.[2]

Cytotoxicity

Neosartoricin has been shown to have low cytotoxicity against HeLa and human foreskin fibroblast (HFF) cell lines, with IC50 values greater than 50 μM.[4] This suggests a degree of selectivity for immune cells over other cell types. Specific cytotoxicity data for this compound against a broader range of cell lines is not yet available in the public domain.

| Compound | Assay | Cell Line | IC50 | Reference |

| Neosartoricin | T-Cell Proliferation | Murine T-Cells | 3 µM | [1][4] |

| Neosartoricin | Cytotoxicity | HeLa | > 50 µM | [4] |

| Neosartoricin | Cytotoxicity | HFF | > 50 µM | [4] |

Mechanism of Action

The precise molecular mechanism underlying the immunosuppressive activity of this compound has not been fully elucidated. However, based on its potent inhibition of T-cell proliferation, it is hypothesized to interfere with critical signaling pathways involved in T-cell activation and expansion.[5][6] The structural characteristics, particularly the prenyl group and the polyhydroxylated aromatic core, are likely key determinants of its biological activity.[1]

dot

Caption: Hypothetical mechanism of action for this compound in T-cells.

Experimental Protocols

Heterologous Expression and Purification of this compound

This compound was first identified through the heterologous expression of a cryptic polyketide synthase gene cluster from Trichophyton tonsurans in Aspergillus nidulans.[2]

Purification Protocol: [2]

-

Extraction: The fungal culture is extracted twice with an equal volume of a solvent mixture of ethyl acetate, methanol, and acetic acid (89:10:1).

-

Solvent Evaporation: The organic phase is collected and evaporated to yield the crude extract.

-

Size-Exclusion Chromatography: The crude extract is separated on a Sephadex LH-20 column using a mobile phase of methanol and chloroform (9:1).

-

Reverse-Phase HPLC: Further purification is achieved by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column.

dot

Caption: Workflow for the purification of this compound.

T-Cell Proliferation Assay (General Protocol based on [3H]-Thymidine Incorporation)

This assay is used to assess the antiproliferative activity of compounds on T-lymphocytes.[1]

-

Cell Preparation: Murine splenocytes are harvested and cultured in appropriate media.

-

T-Cell Activation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.

-

Compound Treatment: The activated T-cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).

-

[3H]-Thymidine Incorporation: After a suitable incubation period, [3H]-thymidine is added to the cultures. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

-

Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of proliferation is calculated relative to the vehicle control, and the IC50 value is determined.

dotdot digraph "TCell_Proliferation_Assay" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Cells [label="Prepare Murine\nSplenocytes"]; Activate_TCells [label="Activate T-Cells\n(anti-CD3/CD28)"]; Treat_Cells [label="Treat with\nthis compound"]; Add_Thymidine [label="Add [3H]-Thymidine"]; Incubate [label="Incubate"]; Harvest [label="Harvest Cells"]; Measure [label="Measure Radioactivity"]; Analyze [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Cells; Prepare_Cells -> Activate_TCells; Activate_TCells -> Treat_Cells; Treat_Cells -> Add_Thymidine; Add_Thymidine -> Incubate; Incubate -> Harvest; Harvest -> Measure; Measure -> Analyze; Analyze -> End; }

References

- 1. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. npatlas.org [npatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of new immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Kin of Neosartoricin B: A Deep Dive into Homologs Across Fungal Species

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neosartoricin B, a prenylated polyketide with notable immunosuppressive properties, has garnered significant interest within the scientific community. Its structural complexity and biological activity make it a compelling subject for natural product chemistry, mycology, and drug discovery. This technical guide provides a comprehensive overview of the known homologs of this compound, detailing their origins, structural similarities, and the genetic basis for their production. We present comparative data in a structured format, outline key experimental methodologies, and visualize the underlying biosynthetic pathways to facilitate a deeper understanding of this important class of fungal metabolites.

Core Findings: A Family of Fungal Immunomodulators

Homologs of this compound have been identified in a range of fungal species, primarily within the phylum Ascomycota. The conservation of the biosynthetic gene cluster responsible for its production underscores a shared evolutionary origin for these molecules.

Structural Analogs and Their Producing Organisms

This compound is itself a close structural analog of Neosartoricin . The primary difference between the two is the absence of an acetyl group at the C2 hydroxyl position in this compound.[1][2] This subtle structural change can influence the compound's bioactivity and pharmacokinetic properties.

The biosynthetic machinery for these compounds has been found to be highly conserved in several fungal species, indicating a widespread capability to produce this class of secondary metabolites. Key producing organisms include:

-

Aspergillus fumigatus : A ubiquitous opportunistic human pathogen.[3][4]

-

Neosartorya fischeri : The teleomorph of Aspergillus fischeri.[3][4]

-

Dermatophytes : A group of fungi that cause skin infections in humans and animals, including species from the genera Trichophyton and Arthroderma.[1][2][5] The discovery of the neosartoricin biosynthetic gene cluster in these organisms suggests a potential role for these compounds in host-pathogen interactions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its primary homolog, Neosartoricin.

| Compound | Molecular Formula | Molecular Weight (Da) | Producing Species | Bioactivity (IC50) |

| This compound | C24H26O8 | 442.1628 | Aspergillus nidulans (heterologous expression from dermatophyte genes), Arthroderma otae | Immunosuppressive activity demonstrated, but specific IC50 not detailed in the provided results.[1] |

| Neosartoricin | C26H28O9 | 484.1733 | Aspergillus fumigatus, Neosartorya fischeri | Inhibition of T-cell proliferation with an IC50 of 3 μM.[3] |

Experimental Protocols

The identification and characterization of this compound and its homologs have been made possible through a combination of genome mining, heterologous expression, and analytical chemistry techniques.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

A key strategy for studying silent or cryptic biosynthetic gene clusters, like the one for this compound in dermatophytes, is heterologous expression in a model organism such as Aspergillus nidulans.[1][2]

Methodology:

-

Gene Cluster Identification: Bioinformatic analysis of dermatophyte genomes to identify the conserved gene cluster homologous to the one producing neosartoricin in Aspergillus fumigatus.[1]

-

Vector Construction: A recombination-based cloning strategy in yeast is used to construct a fungal heterologous expression vector containing the cryptic gene cluster.[1][2] This typically includes the core polyketide synthase (PKS), thioesterase (TE), flavin-dependent monooxygenase (FMO), and a polycyclic prenyltransferase (pcPT) genes.[1]

-

Fungal Transformation: The constructed vector is integrated into the genome of a suitable host strain, such as Aspergillus nidulans.[1]

-

Cultivation and Analysis: The transformed fungal strain is cultivated under appropriate laboratory conditions. The production of the target compound is then verified using techniques like High-Performance Liquid Chromatography (HPLC).[1]

Extraction and Purification of this compound

Protocol:

-

Culture and Extraction: The producing fungal strain (e.g., the heterologous expression host) is grown in a suitable liquid medium. The culture is then extracted twice with an equal volume of an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (89:10:1).[1]

-

Solvent Evaporation: The organic phase containing the crude extract is evaporated to dryness.[1]

-

Chromatographic Separation: The crude extract is first separated using a Sephadex LH-20 column with a mobile phase of methanol/chloroform (9:1).[1]

-

Final Purification: Further purification is achieved through reverse-phase HPLC using a C18 column to yield pure this compound.[1]

Visualizing the Biosynthetic Pathway and Experimental Workflow

To better understand the molecular logic and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

The Putative Role of Neosartoricin B in Fungal Pathogenesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal pathogens employ a diverse arsenal of molecules to establish infection and evade the host immune system. Among these are secondary metabolites, complex small molecules that are not essential for normal growth but often play crucial roles in virulence and host-pathogen interactions. Neosartoricin B, a polyketide produced by a conserved biosynthetic gene cluster in several pathogenic fungi, including dermatophytes and Aspergillus fumigatus, is an emerging secondary metabolite of interest for its putative role in fungal pathogenesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, its potential mechanisms of action, and the experimental approaches to further elucidate its function.

Biosynthesis and Chemical Structure

This compound is synthesized by a core set of genes including a polyketide synthase (PKS), a thioesterase (TE), a flavin-dependent monooxygenase (FMO), and a polycyclic prenyltransferase.[1] This gene cluster is highly conserved across various pathogenic fungal species, suggesting a conserved and important biological function.[1]

Structurally, this compound is a prenylated aromatic polyketide. It is closely related to the better-studied compound, neosartoricin, differing only by the absence of an acetyl group at the C2 hydroxyl position.[1] This structural similarity is the basis for many of the current hypotheses regarding the biological activity of this compound.

Putative Role in Fungal Pathogenesis: Immunomodulation

The primary hypothesized role of this compound in fungal pathogenesis is the suppression of the host immune response. This hypothesis is strongly supported by data from its structural analog, neosartoricin, which has demonstrated potent immunosuppressive activity.

Quantitative Data on Immunosuppressive Activity

While direct quantitative data for this compound is not yet available in the public domain, the activity of neosartoricin provides a valuable benchmark.

| Compound | Bioactivity | IC50 | Cell Type | Reference |

| Neosartoricin | T-cell Proliferation Inhibition | 3 µM | Murine T-cells | [1][2] |

This potent inhibition of T-cell proliferation by neosartoricin suggests that this compound may similarly interfere with the adaptive immune response, potentially hindering the host's ability to mount an effective defense against the invading fungus.[1]

Signaling Pathways: Potential Targets of this compound

The precise host signaling pathways modulated by this compound remain to be elucidated. However, based on the known mechanisms of other fungal immunomodulatory secondary metabolites, several key pathways are likely targets.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Neosartoricin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosartoricin B is a polyketide metabolite with potential immunosuppressive properties, making it a compound of interest for drug discovery and development. This document provides a comprehensive guide to the isolation and purification of this compound from a heterologous expression system in Aspergillus nidulans. The protocols detailed below cover the entire workflow from fungal culture to the purification and analytical characterization of the final compound.

Introduction

This compound is structurally related to neosartoricin, lacking only an acetyl group at the C2 hydroxyl position. It is produced by expressing a cryptic gene cluster from dermatophytes, such as Trichophyton tonsurans, in a suitable fungal host like Aspergillus nidulans.[1][2] The compound has a molecular weight of 442.16 g/mol (C₂₄H₂₆O₈) and a protonated mass ([M+H]⁺) of 443 m/z.[1] These application notes provide detailed protocols for its production, extraction, multi-step purification, and analytical confirmation. Caution should be exercised during purification as this compound can be converted to neosartoricins C and D under slightly acidic conditions.

Data Presentation

Table 1: Physicochemical and Production Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₈ | [1] |

| Molecular Weight | 442.46 Da | [1] |

| Mass (m/z) | 443 [M+H]⁺ | |

| Source Organism | Trichophyton tonsurans (gene cluster) | [1] |

| Expression Host | Aspergillus nidulans (strain TWY1.1) | |

| Reported Yield | 10 mg/L |

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation

This protocol describes the cultivation of the this compound-producing Aspergillus nidulans strain.

Materials:

-

Aspergillus nidulans strain TWY1.1

-

Glucose Minimum Medium (GMM)

-

Pyridoxine HCl solution (0.5 M)

-

Sterile 10 cm Petri plates

-

Spore suspension of A. nidulans TWY1.1

-

Incubator at 37°C

Procedure:

-

Prepare stationary liquid GMM cultures by dispensing 100 mL of sterile GMM into each 10 cm Petri plate.

-

Supplement the GMM with pyridoxine HCl to a final concentration of 0.5 µM.

-

Inoculate each plate with A. nidulans spores to a final concentration of 1.0 × 10⁵ spores per plate.[3]

-

Incubate the plates in stationary conditions at 37°C for 2 days in the dark.[3]

Protocol 2: Extraction of Crude this compound

This protocol details the solvent extraction of this compound from the fungal culture.

Materials:

-

Extraction Solvent: Ethyl acetate/Methanol/Acetic acid (EtOAc/MeOH/AcOH) in a ratio of 89:10:1 (v/v/v).

-

Fungal culture from Protocol 1

-

Large separatory funnel

-

Rotary evaporator

Procedure:

-

Pool the entire culture (mycelium and medium) from the Petri plates.

-

Perform a liquid-liquid extraction by adding an equal volume of the extraction solvent to the culture.

-

Agitate vigorously for 15-20 minutes and then allow the phases to separate.

-

Collect the organic (upper) phase.

-

Repeat the extraction of the aqueous phase with a fresh volume of extraction solvent to maximize recovery.

-

Combine the organic phases and evaporate the solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Size-Exclusion Chromatography

This protocol describes the initial purification step using a Sephadex LH-20 column.

Materials:

-

Crude extract from Protocol 2

-

Sephadex LH-20 resin

-

Chromatography column

-

Mobile Phase: Methanol/Chloroform (MeOH/CHCl₃) in a ratio of 9:1 (v/v).

-

Fraction collector

Procedure:

-

Swell the Sephadex LH-20 resin in the mobile phase according to the manufacturer's instructions.

-

Pack the chromatography column with the swollen resin.

-

Equilibrate the column by washing with at least two column volumes of the mobile phase.

-

Dissolve the crude extract in a minimal volume of the mobile phase.

-

Load the dissolved extract onto the column. The sample volume should ideally be between 1-2% of the total column volume.

-

Elute the column with the mobile phase at a low flow rate (e.g., 1-5 cm/h) for optimal resolution.

-

Collect fractions using a fraction collector.

-

Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the relevant fractions and evaporate the solvent.

Protocol 4: Final Purification by Reverse-Phase HPLC

This protocol outlines the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified extract from Protocol 3

-

HPLC system with a Diode Array Detector (DAD)

-

Column: Phenomenex Luna C18 (250 x 10 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Methanol for sample dissolution

Procedure:

-

Dissolve the semi-purified extract from the Sephadex LH-20 step in a minimal amount of methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B (e.g., 10-20%).

-

Inject the sample onto the column.

-

Elute with a linear gradient of Mobile Phase B. A suggested generic gradient is from 20% to 95% B over 40 minutes.

-

Monitor the elution profile at a wavelength where this compound absorbs (e.g., 400 nm, based on similar compounds).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield purified this compound.

Protocol 5: Analytical Characterization

This protocol provides an overview of the analytical techniques used to confirm the identity and purity of the isolated compound.

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Procedure: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.

-

Expected Result: A prominent ion peak at m/z 443 [M+H]⁺, corresponding to the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Procedure: Dissolve the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the spectra on a high-field NMR spectrometer.

-

Expected Result: The resulting spectra should be consistent with the known structure of this compound, confirming the polyhydroxylated aromatic scaffold, C5 prenylation, and the 1,3-diketo substituent at C3, while showing the absence of the C2 acetyl group present in neosartoricin.

Visualizations

Caption: Workflow for Isolation and Purification of this compound.

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Established and Upcoming Yeast Expression Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Extraction of Neosartoricin B from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosartoricin B, a polyketide metabolite produced by certain fungi, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, specifically from a genetically engineered Aspergillus nidulans strain. The methodology encompasses fungal culture, solvent extraction, and a two-step chromatographic purification process. Additionally, a proposed biosynthetic pathway and a comprehensive experimental workflow are presented.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. This compound is a prenylated aromatic polyketide that is structurally similar to neosartoricin.[1] The biosynthetic gene clusters for these compounds are often silent under standard laboratory conditions, necessitating genetic engineering or specific culture conditions for their production.[2][3][4] This protocol details a proven method for the extraction and isolation of this compound, providing a foundation for further research and development.

Quantitative Data

The yield of this compound is highly dependent on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes the reported yield from a genetically engineered Aspergillus nidulans strain designed for this compound production.

| Fungal Strain | Culture Conditions | Extraction Method | Purification Method | Yield (mg/L) | Reference |

| Aspergillus nidulans TWY1.1 (engineered) | Stationary liquid GMM culture, 2 days | EtOAc/MeOH/AcOH (89:10:1) | Sephadex LH-20, RP-HPLC | 10 | [1] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the production, extraction, and purification of this compound.

Fungal Culture

This protocol is based on the cultivation of a genetically engineered Aspergillus nidulans strain.

Materials:

-

Aspergillus nidulans strain capable of producing this compound

-

Glucose Minimum Medium (GMM)

-

Sterile petri plates (100 mm)

-

Sterile distilled water

-

Incubator at 37°C

Procedure:

-

Prepare GMM agar plates and GMM liquid medium according to standard formulations.

-

Inoculate the Aspergillus nidulans strain onto GMM agar plates and incubate at 37°C until sufficient sporulation is observed.

-

Harvest spores by adding sterile water to the agar surface and gently scraping with a sterile loop.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate 100 mL of sterile liquid GMM in petri plates with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

-

Incubate the plates under stationary conditions at 37°C for 2 days. A yellow pigmentation of the medium is indicative of this compound production.

Extraction of this compound

Materials:

-

Fungal culture from Step 1

-

Extraction solvent: Ethyl acetate (EtOAc) / Methanol (MeOH) / Acetic acid (AcOH) (89:10:1, v/v/v)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

After the incubation period, transfer the entire content of the petri plates (mycelium and liquid medium) to a large flask.

-

Add an equal volume of the extraction solvent (EtOAc/MeOH/AcOH; 89:10:1) to the fungal culture.

-

Agitate the mixture vigorously for at least 1 hour at room temperature.

-

Separate the organic phase from the aqueous phase using a separatory funnel.

-

Repeat the extraction of the aqueous phase with an equal volume of the extraction solvent to maximize the recovery of this compound.

-

Combine the organic phases.

-

Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This purification protocol involves two sequential chromatographic steps.

3.1. Sephadex LH-20 Column Chromatography

Materials:

-

Crude extract from Step 2

-

Sephadex LH-20 resin

-

Chromatography column

-

Mobile phase: Methanol (MeOH) / Chloroform (CHCl₃) (9:1, v/v)

-

Fraction collector and test tubes

Procedure:

-

Swell the Sephadex LH-20 resin in the mobile phase (MeOH/CHCl₃; 9:1) for at least 3 hours.

-

Pack the chromatography column with the swollen Sephadex LH-20 resin.

-

Equilibrate the column by washing with at least two column volumes of the mobile phase.

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with the mobile phase and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and evaporate the solvent.

3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Partially purified extract from Step 3.1

-

Preparative RP-HPLC system with a C18 column (e.g., Phenomenex Luna 250 x 10 mm, 5 micron)

-

Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

Fraction collector

Procedure:

-

Dissolve the enriched fraction from the Sephadex LH-20 column in a small volume of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the column with a suitable gradient of mobile phase B. A typical gradient might be from 10% to 100% B over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through a polyketide pathway involving a set of core enzymes.[1] The pathway is initiated by a Polyketide Synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain is then subjected to a series of modifications including cyclization, aromatization, and prenylation.

References

- 1. Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: HPLC Purification of Neosartoricin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosartoricin B is a prenylated polyketide natural product produced by several fungal species. It is a structural analog of Neosartoricin and has demonstrated potential immunosuppressive activities, making it a compound of interest for drug discovery and development.[1][2] A robust and reproducible purification method is essential for obtaining high-purity this compound for chemical characterization and biological assays. This application note provides a detailed protocol for the purification of this compound from fungal culture extracts using a two-step chromatographic process, culminating in a final purification step by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle of the Method

The purification strategy employs a multi-step approach to isolate this compound from a complex crude fungal extract.

-

Solvent Extraction: this compound is first extracted from the fungal culture using an organic solvent mixture.

-

Size-Exclusion Chromatography (SEC): An initial cleanup and fractionation of the crude extract are performed using Sephadex LH-20 column chromatography. This step separates compounds based on their molecular size and polarity, effectively removing many impurities and simplifying the mixture for the next step.[3]

-

Reverse-Phase HPLC (RP-HPLC): The final purification is achieved using RP-HPLC with a C18 stationary phase.[4][5][6] In this mode of chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the C18 column and is eluted by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. This allows for high-resolution separation from other closely related compounds and impurities.

Experimental Protocols

1. Materials and Reagents

-

Fungal Strain: Aspergillus nidulans strain expressing the this compound biosynthetic gene cluster or other known producing strains.[1]

-

Culture Media: Glucose Minimum Medium (GMM) or other suitable fungal growth media.[1]

-

Solvents (HPLC Grade or equivalent):

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Glacial Acetic Acid (AcOH)

-

Chloroform (CHCl₃)

-

Acetonitrile (ACN)

-

Deionized Water

-

-

Chromatography Media: Sephadex LH-20.[7]

-

HPLC Column: Phenomenex Luna C18 (5 µm, 250 x 10 mm) or equivalent preparative C18 column.[1]

-

Equipment:

-

Shaker incubator

-

Stationary culture plates/flasks

-

Filtration apparatus

-

Rotary evaporator

-

Glass column for SEC

-

Preparative HPLC system with a UV detector

-

Fraction collector

-

Lyophilizer or vacuum concentrator

-

2. Fungal Culture and Extraction

-

Inoculate the fungal strain into liquid GMM and grow in stationary culture at 37°C for 2 days.[1]

-

After the incubation period, pool the culture broth and mycelium.

-

Extract the whole culture twice with an equal volume of an extraction solvent mixture of EtOAc/MeOH/AcOH (89:10:1 v/v/v).[1]

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Initial Cleanup by Sephadex LH-20 Chromatography

-

Prepare a slurry of Sephadex LH-20 in a MeOH/CHCl₃ (9:1) mixture and pack it into a glass column.[1]

-

Equilibrate the column with several column volumes of the MeOH/CHCl₃ (9:1) mobile phase.

-

Dissolve the dried crude extract in a minimal amount of the mobile phase and load it onto the column.

-